molecular formula C15H13FN2O B12540543 N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide CAS No. 654675-40-8

N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide

Cat. No.: B12540543
CAS No.: 654675-40-8
M. Wt: 256.27 g/mol
InChI Key: OKVHALLSLWBVTB-CYBMUJFWSA-N
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Description

N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and reagents can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide is unique due to its specific combination of the cyclopenta[b]pyridine core and the fluorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

654675-40-8

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

N-[(6R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide

InChI

InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m1/s1

InChI Key

OKVHALLSLWBVTB-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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